

# molecular weight of 3-Acetopropanol-d4

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## Compound of Interest

Compound Name: 3-Acetopropanol-d4

Cat. No.: B565004

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## Technical Guide: 3-Acetopropanol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3-Acetopropanol-d4**, a deuterated analog of 3-Acetopropanol. This document summarizes its key physicochemical properties and presents a representative experimental protocol for its application as an internal standard in quantitative bioanalysis, a common use for such isotopically labeled compounds in drug development.

## Core Physicochemical Data

Quantitative data for **3-Acetopropanol-d4** has been compiled from various sources to provide a comprehensive reference.

Property	Value	Citations
Molecular Formula	C5H6D4O2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	106.16 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Accurate Mass	106.0932	
CAS Number	1215544-11-8	
Synonyms	1-Hydroxy-4-pentanone-d4, 3- Acetyl-1-propanol-d4, $\gamma$ - Acetopropyl-d4 Alcohol	
Physical Form	Brown Oil	
Solubility	Chloroform, Dichloromethane, Methanol	
Unlabeled CAS No.	1071-73-4	

## Representative Experimental Protocol: Quantification of 3-Acetopropanol in Human Plasma using LC-MS/MS

This section outlines a conceptual experimental protocol detailing the use of **3-Acetopropanol-d4** as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of the parent compound, 3-Acetopropanol, in a biological matrix like human plasma. This method is fundamental in pharmacokinetic and drug metabolism studies.

Objective: To develop and validate a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 3-Acetopropanol in human plasma.

### Materials:

- 3-Acetopropanol (analyte)
- **3-Acetopropanol-d4** (internal standard)

- Control human plasma (K2-EDTA)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- Water, LC-MS grade
- 96-well collection plates
- Analytical balance
- Calibrated pipettes

**Methodology:**

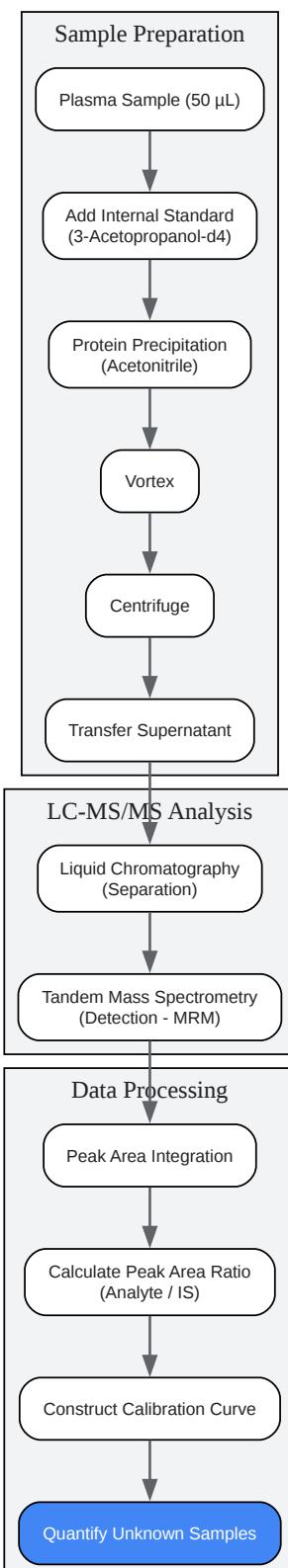
- Preparation of Stock and Working Solutions:
  - Prepare primary stock solutions of 3-Acetopropanol and **3-Acetopropanol-d4** in methanol at a concentration of 1 mg/mL.
  - From the primary stocks, prepare a series of working solutions for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) by serial dilution in 50:50 (v/v) methanol:water.
  - Prepare a working solution of the internal standard (**3-Acetopropanol-d4**) at a suitable concentration (e.g., 1 µg/mL) in methanol.
- Sample Preparation (Protein Precipitation):
  - Aliquot 50 µL of human plasma samples (calibrators, quality controls, and unknown study samples) into a 96-well plate.
  - Add 10 µL of the internal standard working solution to each well, except for the blank matrix samples.
  - To precipitate plasma proteins, add 200 µL of cold acetonitrile to each well.

- Vortex the plate for 5 minutes at 1000 rpm.
- Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer 150 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
- LC-MS/MS Analysis:
  - Liquid Chromatography (LC) Conditions:
    - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
    - Mobile Phase A: 0.1% Formic Acid in Water.
    - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
    - Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 3 minutes).
    - Flow Rate: 0.4 mL/min.
    - Injection Volume: 5 µL.
  - Tandem Mass Spectrometry (MS/MS) Conditions:
    - Ionization Mode: Electrospray Ionization (ESI), Positive.
    - Detection Mode: Multiple Reaction Monitoring (MRM).
    - MRM Transitions (Hypothetical):
      - 3-Acetopropanol: Q1/Q3 (e.g., m/z 103.1 -> 59.1)
      - **3-Acetopropanol-d4**: Q1/Q3 (e.g., m/z 107.1 -> 63.1)
    - Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for maximum signal intensity.
- Data Analysis:

- Integrate the peak areas for both the analyte and the internal standard.
- Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (e.g.,  $1/x^2$ ) linear regression.
- Determine the concentration of 3-Acetopropanol in the quality control and unknown samples by interpolating their peak area ratios from the calibration curve.

## Visualized Workflow

The following diagram illustrates the logical workflow for the quantitative bioanalytical method described above.

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## References

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